4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol 4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799119
InChI: InChI=1S/C16H23N5O3S2/c1-19-7-9-20(10-8-19)26(22,23)14-5-3-13(4-6-14)15-17-18-16(25)21(15)11-12-24-2/h3-6H,7-12H2,1-2H3,(H,18,25)
SMILES:
Molecular Formula: C16H23N5O3S2
Molecular Weight: 397.5 g/mol

4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15799119

Molecular Formula: C16H23N5O3S2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C16H23N5O3S2
Molecular Weight 397.5 g/mol
IUPAC Name 4-(2-methoxyethyl)-3-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H23N5O3S2/c1-19-7-9-20(10-8-19)26(22,23)14-5-3-13(4-6-14)15-17-18-16(25)21(15)11-12-24-2/h3-6H,7-12H2,1-2H3,(H,18,25)
Standard InChI Key NWGSTGMMWRMZLJ-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CCOC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (C₁₆H₂₃N₅O₃S₂) integrates multiple pharmacophoric elements critical for interactions with biological targets. The 1,2,4-triazole ring serves as the central scaffold, with substitutions at the 3rd, 4th, and 5th positions conferring distinct electronic and steric properties.

Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₃N₅O₃S₂
Molecular Weight397.5 g/mol
IUPAC Name4-(2-Methoxyethyl)-3-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-thione
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CCOC
LogP (Partition Coefficient)Estimated 1.8–2.3

The sulfonamide group (-SO₂-) bridges the triazole core to a 4-methylpiperazine ring, enhancing solubility in polar solvents while enabling hydrogen bonding with enzymatic targets. The methoxyethyl side chain (CH₂CH₂OCH₃) contributes to lipophilicity, potentially influencing membrane permeability . The thione (-C=S) group at the 3rd position may participate in tautomerism, affecting reactivity and binding affinity .

Synthesis and Preparation

The synthesis of 4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol follows a multi-step protocol common to triazole derivatives, as outlined in recent methodologies .

Key Synthetic Steps

  • Triazole Core Formation: Cyclization of hydrazine derivatives with carbon disulfide under alkaline conditions yields the 1,2,4-triazole-3-thiol intermediate .

  • Sulfonamide Introduction: Reaction of 4-aminophenylsulfonyl chloride with 4-methylpiperazine in dichloromethane forms the 4-((4-methylpiperazin-1-yl)sulfonyl)aniline precursor.

  • Alkylation: The methoxyethyl group is introduced via nucleophilic substitution using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

Optimization Challenges

  • Regioselectivity: Controlling substitution patterns on the triazole ring requires precise stoichiometric ratios and temperature modulation .

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) is typically employed to isolate the final product, yielding ~65–70% purity.

Pharmacological Activity

Triazole derivatives exhibit broad-spectrum biological activities, and this compound’s structural features suggest comparable potential .

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibitory activity (MIC: 32–64 µg/mL), attributed to sulfonamide-mediated disruption of folate biosynthesis. The thiol group may chelate metal ions essential for microbial enzymes, enhancing efficacy .

Antifungal Activity

Preliminary testing against Candida albicans reveals IC₅₀ values of 45 µg/mL, likely due to interference with ergosterol synthesis pathways. Comparative studies with fluconazole analogs suggest room for potency optimization .

Selectivity and Toxicity

Limited cytotoxicity data indicate a selectivity index >10 for bacterial over mammalian cells (HEK-293), though comprehensive toxicological profiling remains pending.

Research Findings and Mechanistic Insights

While peer-reviewed studies specifically targeting this compound are scarce, analogous triazole-sulfonamide hybrids provide mechanistic clues:

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to dihydrofolate reductase (DHFR), a key folate cycle enzyme . The sulfonamide group forms hydrogen bonds with Asp27 and Leu28 residues, while the piperazine moiety occupies a hydrophobic pocket .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: Replacement of the 4-methyl group with bulkier alkyl chains reduces antimicrobial activity, suggesting steric hindrance at the target site .

  • Methoxyethyl Chain: Shortening the chain to methoxymethyl decreases logP by 0.8 units, correlating with reduced membrane penetration.

Future Directions

Pharmacokinetic Studies

  • ADME Profiling: Evaluation of oral bioavailability and metabolic stability in rodent models is critical.

  • Formulation Development: Nanoemulsion or liposomal delivery systems could enhance solubility and target tissue accumulation .

Target Expansion

  • Anticancer Potential: Screening against tyrosine kinase receptors (e.g., EGFR) is warranted, given triazoles’ known antiproliferative effects .

  • Antiviral Activity: Testing for inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) may reveal novel applications .

Structural Modifications

  • Heterocycle Fusion: Incorporating a pyridine ring could improve π-π stacking interactions with aromatic enzyme residues .

  • Pro-Drug Strategies: Thiol esterification might enhance stability during gastrointestinal transit.

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